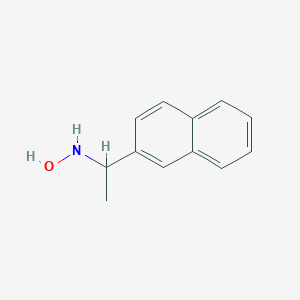

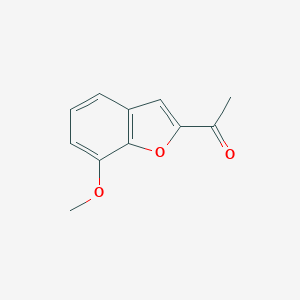

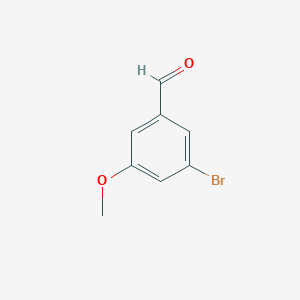

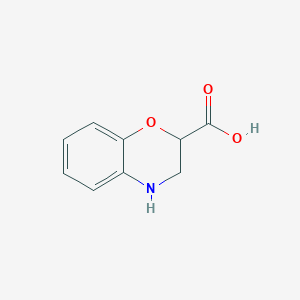

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives can be achieved through various methods. One common approach involves the hydrogen carbonate hydrolysis of corresponding esters, which are prepared by the condensation of salicylamide with various aldehydes and ketones. This process is facilitated by the use of aromatic aldehydes and ketones containing an ortho-carboxy-function, leading to isoindolobenzoxazine structures (Fitton & Ward, 1971). Another innovative method includes the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has shown significant stereoselectivity and has been proven to form Z isomers preferentially (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have shown that the oxazine ring adopts specific conformations to optimize structural stability and interaction potential within the molecule. For instance, a novel benzoxazine monomer synthesized from a one-pot Mannich reaction exhibited a half chair conformation, aiming to achieve planarity across the benzoxazine ring by expanding the bond angles (Wattanathana et al., 2021).

Chemical Reactions and Properties

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives undergo a variety of chemical reactions, leading to an array of structurally diverse and functionally rich compounds. These reactions include intramolecular Michael addition and the formation of 2H-1,4-benzoxazine analogs with potential biological activities. Such reactions have been explored for the synthesis of compounds demonstrating considerable anxiolytic and anticonvulsant activities (Masuoka et al., 1986).

Aplicaciones Científicas De Investigación

1. Pharmaceutical Intermediate

2. Anticancer Agents

- Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .

- Method : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .

- Results : These analogues exhibited moderate to good potency against various cancer cell lines. Molecule 14f displayed the most potent anticancer activity (IC 50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimization .

3. Anxiolytic and Anticonvulsant Activity

- Application : Some 2H-1,4-benzoxazine analogs showed considerable anxiolytic activity in the conflict test in rats, while the oxalates of certain compounds showed potent anticonvulsant activity .

- Results : Among the compounds synthesized, certain ones showed considerable anxiolytic activity in the conflict test in rats, while the oxalates of certain compounds showed potent anticonvulsant activity .

4. Synthesis of Chiral Compounds

- Application : An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity .

- Method : The synthesis proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

- Results : The synthesis resulted in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) .

5. High Throughput Mechanochemistry

- Application : A mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo [e] [1,3]oxazine derivatives via a one pot three component reaction .

- Method : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .

- Results : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

6. Thermosetting Resins

- Application : 3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .

7. Pesticidal Applications

- Application : Aryl-fused 1,4-oxazine derivatives have been recently studied with growing interest due to their pesticidal, especially antifeedant and antifungal, activities .

8. Synthesis of Chiral Compounds

- Application : An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diasteroospecificity .

- Method : The synthesis proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

- Results : The synthesis resulted in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) .

9. High Throughput Mechanochemistry

- Application : A mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo [e] [1,3]oxazine derivatives via a one pot three component reaction .

- Method : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .

- Results : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTNLTOJGXENIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396965 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

CAS RN |

90563-93-2 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.